![molecular formula C18H21NO B3854062 (2-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine](/img/structure/B3854062.png)
(2-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine
Overview
Description
“(2-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine” is a chemical compound with the molecular formula C18H21NO. Its molecular weight is 267.4 g/mol. It’s worth noting that 1,2,3,4-tetrahydro- derivatives have been synthesized and evaluated for antitumor activity against various tumor cell lines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-substituted 1,2,3,4-tetrahydro- and 3,4-dihydro-β-carboline derivatives have been synthesized and evaluated for antitumor activity . Another study describes the practical synthetic route for (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of 1-substituted 1,2,3,4-tetrahydro- and 3,4-dihydro-β-carboline derivatives have been synthesized and evaluated for antitumor activity .Scientific Research Applications
Synthesis of Optically Active Compounds
The compound can be used in the synthesis of optically active compounds. For instance, (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine [(2S)-2-amino-7-methoxytetraline; (S)-AMT] can be synthesized from (2R)-2-(3-Methoxybenzyl)succinic acid [®-1] via optical resolution .
Intermediate for β-Adrenoceptor Agonists
The compound can serve as an important intermediate for the synthesis of β-adrenoceptor agonists. These agonists have been developed as uterine relaxants and ureteral relaxants .
Intramolecular Friedel-Crafts Reaction
The compound can be involved in the intramolecular Friedel-Crafts reaction followed by catalytic hydrogenation. This reaction is used to convert ®-1 to the optically active (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid [(S)-2] .
Hofmann Rearrangement
The compound can be used in the Hofmann rearrangement without racemization. This rearrangement is a process to obtain (S)-AMT from the acid (S)-2 .
Synthesis of Pyrimidines
Although not directly related to the compound , similar structures have been used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .
Molecular Docking Studies
Compounds with similar structures have been used in molecular docking studies to predict their ability to bind with certain receptors .
Future Directions
The future directions for research could involve further exploration of the synthesis, mechanism of action, and potential applications of “(2-methoxybenzyl)1,2,3,4-tetrahydro-2-naphthalenylamine”. Given the antitumor activity of similar compounds , it could be interesting to investigate the potential therapeutic applications of this compound.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-20-18-9-5-4-8-16(18)13-19-17-11-10-14-6-2-3-7-15(14)12-17/h2-9,17,19H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBHOUYJBLKKRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.